molecular formula C8H7N3 B061919 2-(1H-Pyrazol-3-Yl)Pyridine CAS No. 192711-21-0

2-(1H-Pyrazol-3-Yl)Pyridine

Cat. No. B061919
M. Wt: 145.16 g/mol
InChI Key: HKEWOTUTAYJWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Pyrazol-3-Yl)Pyridine, also known as PYP, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. PYP is a pyrazolylpyridine derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-(1H-Pyrazol-3-Yl)Pyridine is not fully understood, but it is believed to be due to its ability to interact with metal ions, such as copper and zinc. 2-(1H-Pyrazol-3-Yl)Pyridine has been shown to bind to copper ions with high affinity, which may explain its potential use as a fluorescent probe for the detection of copper ions in biological systems. 2-(1H-Pyrazol-3-Yl)Pyridine has also been shown to interact with zinc ions, which may explain its potential use as a therapeutic agent for the treatment of Alzheimer's disease.

Biochemical And Physiological Effects

2-(1H-Pyrazol-3-Yl)Pyridine has been shown to exhibit various biochemical and physiological effects, including its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-(1H-Pyrazol-3-Yl)Pyridine has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(1H-Pyrazol-3-Yl)Pyridine in lab experiments include its ease of synthesis, high stability, and potential for use in various fields, such as medicinal chemistry, materials science, and catalysis. The limitations of using 2-(1H-Pyrazol-3-Yl)Pyridine in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the research of 2-(1H-Pyrazol-3-Yl)Pyridine, including its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(1H-Pyrazol-3-Yl)Pyridine may also have potential applications in materials science and catalysis, as well as in the development of novel fluorescent probes for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 2-(1H-Pyrazol-3-Yl)Pyridine and its potential applications in various fields.

Scientific Research Applications

2-(1H-Pyrazol-3-Yl)Pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-(1H-Pyrazol-3-Yl)Pyridine has been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(1H-Pyrazol-3-Yl)Pyridine has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. In materials science, 2-(1H-Pyrazol-3-Yl)Pyridine has been investigated for its potential use as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, 2-(1H-Pyrazol-3-Yl)Pyridine has been studied for its potential use as a catalyst for various chemical reactions, such as the Suzuki-Miyaura coupling reaction.

properties

IUPAC Name

2-(1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEWOTUTAYJWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383939, DTXSID201257571
Record name 2-(1H-Pyrazol-3-Yl)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrazol-3-Yl)Pyridine

CAS RN

75415-03-1, 192711-21-0
Record name 2-(1H-Pyrazol-3-Yl)Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-Pyrazol-3-yl)pyridine
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Synthesis routes and methods

Procedure details

8.88 g of 3-(3,5-dichloro-2-pyridyl)-5-trifluoromethyl-[1H]-pyrazole (Example P10) are introduced into 35 ml of N-methylpyrrolidone. After the addition of 13.0 g of potassium carbonate, the mixture is stirred and heated to 55° C. 2.36 ml of methyl iodide in 5.0 ml of N-methylpyrrolidone are then slowly added dropwise. After subsequently stirring for 2 hours, diethyl ether and water are added, the mixture is extracted by shaking and the organic phase is separated off. The separated ethereal phase is washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product is purified by means of flash chromatography (silica gel; eluant: toluene/ethyl acetate 100/1). First of all 3.96 g of the 5-pyridylpyrazole isomer (yield 42%) are isolated in the form of a yellow oil and then 1.96 g of the 3-pyridylpyrazole (yield 21%) are isolated in the form of a yellow solid. The Rf values of the 3- and 5-pyridylpyrazole isomers on silica gel 60 F254 using toluene/ethyl acetate 30/1 as eluant (UV) are:
Name
3-(3,5-dichloro-2-pyridyl)-5-trifluoromethyl-[1H]-pyrazole
Quantity
8.88 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
2.36 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five
Yield
42%

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